Mannose 1-phosphate (sodium)

Phosphomannomutase CDG type Ia Enzyme kinetics

Mannose 1-phosphate (sodium), cataloged as α-D(+)Mannose 1-phosphate sodium salt hydrate (CAS 99749-54-9 for the sodium salt; parent free acid CAS 27251-84-9), is a phosphorylated hexose with molecular formula C6H12NaO9P and molecular weight 282.12 g/mol. It is an endogenous obligate intermediate in fructose and mannose metabolism, functioning as the exclusive substrate for GDP-mannose pyrophosphorylase (EC 2.7.7.13) to generate GDP-mannose—the activated mannose donor required for N-glycosylation, GPI-anchor biosynthesis, and dolichol-phosphate-mannose synthesis.

Molecular Formula C6H12NaO9P
Molecular Weight 282.12 g/mol
Cat. No. B12368220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannose 1-phosphate (sodium)
Molecular FormulaC6H12NaO9P
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+]
InChIInChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1
InChIKeyYSLVOZPKBHMBRV-XXIBIAAKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mannose 1-Phosphate (Sodium Salt): Definitive Procurement Specifications and Biological Identity


Mannose 1-phosphate (sodium), cataloged as α-D(+)Mannose 1-phosphate sodium salt hydrate (CAS 99749-54-9 for the sodium salt; parent free acid CAS 27251-84-9), is a phosphorylated hexose with molecular formula C6H12NaO9P and molecular weight 282.12 g/mol [1]. It is an endogenous obligate intermediate in fructose and mannose metabolism, functioning as the exclusive substrate for GDP-mannose pyrophosphorylase (EC 2.7.7.13) to generate GDP-mannose—the activated mannose donor required for N-glycosylation, GPI-anchor biosynthesis, and dolichol-phosphate-mannose synthesis [2]. The sodium salt form is supplied as a white powder with ≥98% purity by TLC, water solubility of 50 mg/mL yielding a clear colorless solution, and optical activity [α]25/D of 36 to 45° (c = 1% w/v in water), with storage at −20°C .

Why Mannose 1-Phosphate (Sodium) Cannot Be Replaced by Generic Hexose-1-Phosphates in Procurement Decisions


Substituting mannose 1-phosphate (sodium) with glucose 1-phosphate, mannose 6-phosphate, or the free acid form introduces quantifiable functional failures. At the enzyme level, human phosphomannomutase 2 (PMM2) converts mannose 1-phosphate to mannose 6-phosphate approximately 20 times more rapidly than it processes glucose 1-phosphate [1]. Downstream, GDP-mannose pyrophosphorylase—the gatekeeper for all mannose-dependent glycosylation—discriminates sharply: glucose 1-phosphate is characterized as a poor substrate with minimal activity relative to the native mannose 1-phosphate substrate [2]. Furthermore, the sodium salt form provides aqueous solubility of 50 mg/mL (clear, colorless solution), whereas the free acid form has a predicted water solubility of approximately 32.3 g/L (≈32 mg/mL) [3], potentially limiting dissolution for in vitro assay preparation. These enzymatic and physicochemical barriers are absolute: no alternative hexose phosphate can bypass the PMM2-dependent or GDP-mannose pyrophosphorylase-dependent steps to sustain N-glycan biosynthesis in cells with PMM2 deficiency [4].

Mannose 1-Phosphate (Sodium): Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


PMM2 Catalytic Selectivity: Mannose 1-Phosphate Is Converted ~20-Fold Faster Than Glucose 1-Phosphate by Human PMM2

Recombinant human PMM2, the disease-relevant isozyme mutated in PMM2-CDG (CDG type Ia), converts mannose 1-phosphate into mannose 6-phosphate approximately 20 times more rapidly than it processes glucose 1-phosphate to glucose 6-phosphate. In contrast, the PMM1 isozyme displays identical Vmax values with both substrates [1]. In the plant ortholog from Arabidopsis thaliana, PMM converts glucose-1-phosphate 10-times slower than mannose-1-phosphate, with a Km of 29.7 µM for mannose 1-phosphate at optimum pH 7.5 and 30°C [2]. This kinetic discrimination is not an artifact of a single system: the maize phosphomannomutase (PMM) is monospecific for mannose-1-phosphate, while phosphoglucomutase (PGM) is bifunctional [3]. For procurement decisions, only mannose 1-phosphate efficiently saturates the PMM2 active site, making it the sole chemically relevant substrate for PMM2 enzymatic assays, PMM2-CDG diagnostic tests, and any PMM2-targeted screening campaigns.

Phosphomannomutase CDG type Ia Enzyme kinetics

GDP-Mannose Pyrophosphorylase Substrate Discrimination: Glucose 1-Phosphate Is a Demonstrably Poor Substrate

GDP-mannose pyrophosphorylase (EC 2.7.7.13), which catalyzes the committed step GDP-Man synthesis from GTP and mannose 1-phosphate, exhibits stringent substrate specificity. BRENDA-curated data across multiple species confirms that D-glucose 1-phosphate instead of alpha-D-mannose 1-phosphate is a poor substrate [1]. In Salmonella enterica recombinant GDP-mannose pyrophosphorylase, deoxy derivatives of mannose-1-phosphate retain reduced activity—2-deoxy-glucose-1-phosphate shows only 15% of the activity seen with the native mannose-1-phosphate substrate [2]. In Trypanosoma brucei, the enzyme displays a Km of 12 µM for mannose 1-phosphate, demonstrating high affinity for its cognate substrate; GDP-Man itself acts as a potent feedback inhibitor, underscoring the tight metabolic regulation at this node [3]. In Escherichia coli ManC, the enzyme accepts glucose-1-phosphate and 2-deoxyglucose-1-phosphate as alternate substrates only in low yields [4]. For procurement, this means that in any in vitro GDP-mannose synthesis system, mannose 1-phosphate (sodium) is the only substrate that drives efficient, high-yield production—substitution with glucose 1-phosphate results in negligible GDP-Man output.

GDP-mannose biosynthesis Nucleotide-sugar metabolism Glycosylation precursor

Liposomal Mannose 1-Phosphate (GLM101) Restores N-Glycosylation in PMM2-CDG: Substrate Replacement Therapy Proof of Concept

GLM101, a liposome-encapsulated mannose-1-phosphate formulation, was evaluated in PMM2-CDG patient-derived fibroblasts. Treatment with GLM101 normalized intracellular GDP-mannose levels and increased relative glycoprotein mannosylation content [1]. Quantitative N-glycoproteomics revealed that both PMM2-CDG and ALG2-CDG fibroblasts exhibited a several-fold increase in glycopeptides bearing Man6 and higher glycans, with a concomitant decrease in Man5 and smaller glycan moieties, indicating maturation toward normal glycoforms [2]. This occurred irrespective of the patient's specific pathogenic PMM2 variant. Free (non-encapsulated) mannose supplementation was previously shown to improve glycosylation in vitro but not in vivo [2], establishing that the liposomal delivery of the phosphorylated mannose 1-phosphate—not mannose itself—is required to bypass the PMM2 enzymatic block. GLM101 has received Orphan Drug designation in the US and Europe and has advanced to a global randomized, placebo-controlled Phase 2b study (POLAR, NCT06892288) enrolling 43 patients across 15 sites, with primary endpoint of ataxia improvement measured by ICARS [3]. This clinical pipeline is unique among hexose phosphates: no glucose 1-phosphate or mannose 6-phosphate replacement therapy has entered clinical development for any CDG subtype.

Congenital disorder of glycosylation Substrate replacement therapy N-glycoproteomics

Sodium Salt Aqueous Solubility Advantage Over Free Acid Form for In Vitro Assay Preparation

The sodium salt hydrate form (CAS 99749-54-9) delivers experimentally verified water solubility of 50 mg/mL, producing a clear, colorless solution suitable for direct use in enzymatic assays and cell culture . By contrast, the free acid form of D-mannose 1-phosphate (CAS 27251-84-9) has a computationally predicted water solubility of 32.3 g/L (≈32.3 mg/mL) via ALOGPS [1]. While glucose 1-phosphate disodium salt hydrate also achieves 50 mg/mL water solubility (clear solution) in its Sigma-Aldrich specification [2], the sodium counterion in the mannose 1-phosphate product ensures that the compound is provided in a ready-to-dissolve powder form with defined sodium content (14.0–16.0% Na, anhydrous basis) and ≥98% purity by TLC verification . The defined sodium stoichiometry is critical for experiments requiring precise ionic strength control, such as coupled enzyme assays involving Mg²⁺- or Mn²⁺-dependent enzymes. The product is stable as powder at −20°C for long-term storage, and once dissolved, stock solutions should be aliquoted and stored at −20°C or −80°C with avoidance of repeated freeze-thaw cycles .

Formulation Solubility Assay preparation

Human PMM2 Comparable Binding Affinity for M1P and G1P Contrasts with Dramatic Catalytic Discrimination

Human PMM2 binds both mannose 1-phosphate and glucose 1-phosphate with comparable affinity, exhibiting Km values of 16 µM for alpha-D-mannose 1-phosphate and 13.5 µM for alpha-D-glucose 1-phosphate [1]. These nearly equivalent Km values stand in stark contrast to the ~20-fold difference in catalytic turnover (Vmax), demonstrating that the enzyme's selectivity is governed by catalytic efficiency (kcat) rather than substrate binding. This property is unique among hexose phosphate-processing enzymes: PMM2 binds G1P nearly as tightly as its cognate substrate but turns it over poorly, a feature that explains why G1P cannot functionally replace M1P despite occupying the active site. The Arabidopsis PMM ortholog shows a Km of 29.7 µM for mannose 1-phosphate at pH 7.5, with its activity on G1P being 10-fold slower [2]. For high-throughput screening and inhibitor development targeting PMM2, M1P must be used as the substrate to detect pharmacologically relevant catalytic inhibition, as G1P-based assays would underreport inhibitor potency due to the inherently low turnover.

PMM2 kinetics Substrate binding Km comparison

Exclusive Metabolic Routing: Mannose 1-Phosphate Is the Sole Precursor to GDP-Mannose for N-Glycan Biosynthesis

Mannose 1-phosphate occupies a unique metabolic node: it is the sole substrate for GDP-mannose pyrophosphorylase (mannose-1-phosphate guanylyltransferase, EC 2.7.7.13), which generates GDP-mannose—the universal activated mannose donor for all eukaryotic N-glycosylation, GPI-anchor biosynthesis, and dolichol-phosphate-mannose synthesis [1]. Glucose 1-phosphate is routed through an entirely divergent pathway via UDP-glucose pyrophosphorylase to generate UDP-glucose, which serves glycogen synthesis and glucosylation reactions rather than mannosylation [2]. In yeast, GDP-mannose provides the mannose for dolichol-phosphate-mannose synthesis, which in turn donates mannose to the lipid-linked oligosaccharide precursor of N-glycans [3]. This metabolic exclusivity is so stringent that a pea sprout UDP-sugar pyrophosphorylase was shown not to act on Man 1-P, as it is metabolized exclusively as a GDP-sugar [4]. This pathway segregation means that cells cannot reroute glucose 1-phosphate or mannose 6-phosphate to compensate for a mannose 1-phosphate deficit—a deficiency that is the molecular basis of PMM2-CDG pathology. For procurement, this confirms that no alternative phosphorylated sugar can substitute for mannose 1-phosphate in any experiment or process requiring downstream GDP-mannose-dependent glycosylation.

Metabolic pathway exclusivity GDP-mannose N-glycosylation

Mannose 1-Phosphate (Sodium): Evidence-Backed Procurement Scenarios for Research and Industry


PMM2 Enzymatic Assay Development and Congenital Disorder of Glycosylation (CDG) Diagnostic Testing

The ~20-fold catalytic preference of human PMM2 for mannose 1-phosphate over glucose 1-phosphate [1] makes mannose 1-phosphate (sodium) the mandatory substrate for any PMM2 activity assay. Diagnostic laboratories testing for PMM2-CDG (CDG type Ia) must use M1P to accurately measure residual PMM2 activity in patient fibroblasts or leukocytes—using G1P would underestimate enzymatic function and potentially yield false-negative results. The sodium salt's 50 mg/mL water solubility and ≥98% TLC purity ensure reproducible substrate solution preparation for standardized clinical enzymology.

In Vitro GDP-Mannose Synthesis and Chemoenzymatic Glycan Production

GDP-mannose pyrophosphorylase discriminates sharply against glucose 1-phosphate, which is a poor substrate, while mannose 1-phosphate serves as the native, high-affinity substrate (Km as low as 12 µM in T. brucei) [2]. For chemoenzymatic synthesis of GDP-mannose, GDP-mannose analogs, or mannose-containing oligosaccharides, mannose 1-phosphate (sodium) is the only viable substrate. Deoxy derivatives retain only 15% activity [3], confirming that the native M1P structure is required for efficient enzymatic conversion. Procurement for glycosyltransferase-coupled synthesis systems should specify the sodium salt for its defined stoichiometry and solubility.

PMM2-CDG Drug Discovery and Substrate Replacement Therapy Development

GLM101, a liposomal mannose-1-phosphate formulation, has demonstrated several-fold restoration of mature N-glycopeptides (Man6 and higher) in PMM2-CDG patient fibroblasts and has advanced to Phase 2b clinical trials [4]. Free mannose is ineffective in vivo [4], proving that the phosphorylated M1P—not mannose itself—is required to bypass the PMM2 block. Pharmaceutical companies developing PMM2-CDG therapeutics require high-purity mannose 1-phosphate (sodium) as a reference standard for bioanalytical method validation, as a positive control in cell-based glycosylation rescue assays, and for comparative pharmacokinetic studies against liposomal formulations.

Plant Ascorbate (Vitamin C) Biosynthesis Research and Metabolic Engineering

In plants, PMM catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate as part of the Smirnoff-Wheeler ascorbate biosynthesis pathway, with a Km of 29.7 µM for M1P and 10-fold slower activity on G1P [5]. Metabolic engineering efforts to enhance vitamin C content in crops require mannose 1-phosphate as a substrate for in vitro PMM characterization, pathway flux analysis, and enzyme evolution studies. The sodium salt form ensures consistent dissolution in plant biochemistry buffers, and its defined purity profile supports reproducible kinetic measurements across laboratories.

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